molecular formula C21H16ClNO3 B7749429 (Z)-ethyl 2-(2-(4-chlorophenyl)-6-methyl-4H-chromen-4-ylidene)-2-cyanoacetate

(Z)-ethyl 2-(2-(4-chlorophenyl)-6-methyl-4H-chromen-4-ylidene)-2-cyanoacetate

Cat. No.: B7749429
M. Wt: 365.8 g/mol
InChI Key: GBDVDZFAASSMNX-VLGSPTGOSA-N
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Description

(Z)-ethyl 2-(2-(4-chlorophenyl)-6-methyl-4H-chromen-4-ylidene)-2-cyanoacetate is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(2-(4-chlorophenyl)-6-methyl-4H-chromen-4-ylidene)-2-cyanoacetate typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 6-methyl-4H-chromen-4-one in the presence of a base to form the intermediate product. This intermediate is then reacted with ethyl cyanoacetate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(2-(4-chlorophenyl)-6-methyl-4H-chromen-4-ylidene)-2-cyanoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.

Major Products Formed

Scientific Research Applications

(Z)-ethyl 2-(2-(4-chlorophenyl)-6-methyl-4H-chromen-4-ylidene)-2-cyanoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(2-(4-chlorophenyl)-6-methyl-4H-chromen-4-ylidene)-2-cyanoacetate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(2-(4-chlorophenyl)-6-methyl-4H-chromen-4-ylidene)-2-cyanoacetamide
  • (Z)-ethyl 2-(2-(4-bromophenyl)-6-methyl-4H-chromen-4-ylidene)-2-cyanoacetate
  • (Z)-ethyl 2-(2-(4-fluorophenyl)-6-methyl-4H-chromen-4-ylidene)-2-cyanoacetate

Uniqueness

(Z)-ethyl 2-(2-(4-chlorophenyl)-6-methyl-4H-chromen-4-ylidene)-2-cyanoacetate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential biological activities compared to similar compounds with different substituents .

Properties

IUPAC Name

ethyl (2Z)-2-[2-(4-chlorophenyl)-6-methylchromen-4-ylidene]-2-cyanoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO3/c1-3-25-21(24)18(12-23)16-11-20(14-5-7-15(22)8-6-14)26-19-9-4-13(2)10-17(16)19/h4-11H,3H2,1-2H3/b18-16-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDVDZFAASSMNX-VLGSPTGOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1C=C(OC2=C1C=C(C=C2)C)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/C=C(OC2=C1C=C(C=C2)C)C3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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